molecular formula C17H21N3O2S B7179642 N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide

N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B7179642
M. Wt: 331.4 g/mol
InChI Key: LGDIDZZDOAPVQI-UHFFFAOYSA-N
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Description

N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a phenyl group

Properties

IUPAC Name

N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-13(21)18-9-15-11-20(7-8-22-15)12-16-10-19-17(23-16)14-5-3-2-4-6-14/h2-6,10,15H,7-9,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDIDZZDOAPVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=CN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Coupling Reactions: The final step involves coupling the thiazole and morpholine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-2-yl]methyl]acetamide
  • N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl]acetamide

Uniqueness

N-[[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and morpholine rings, along with the phenyl group, allows for versatile interactions and reactivity, making it a valuable compound in various research and industrial applications.

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